

# An In-Depth Technical Guide to 5-(diethylamino)furan-2-carbaldehyde

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## Compound of Interest

**Compound Name:** 5-(Diethylamino)furan-2-carbaldehyde

**Cat. No.:** B1298008

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## Introduction

**5-(diethylamino)furan-2-carbaldehyde** is a furan derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a furan ring substituted with a reactive aldehyde group and an electron-donating diethylamino group, makes it an attractive scaffold for the synthesis of novel compounds with diverse biological activities. This technical guide provides a comprehensive overview of the available information on **5-(diethylamino)furan-2-carbaldehyde**, including its chemical identity, synthesis, and potential applications, with a focus on its relevance to drug development.

## Chemical Identity

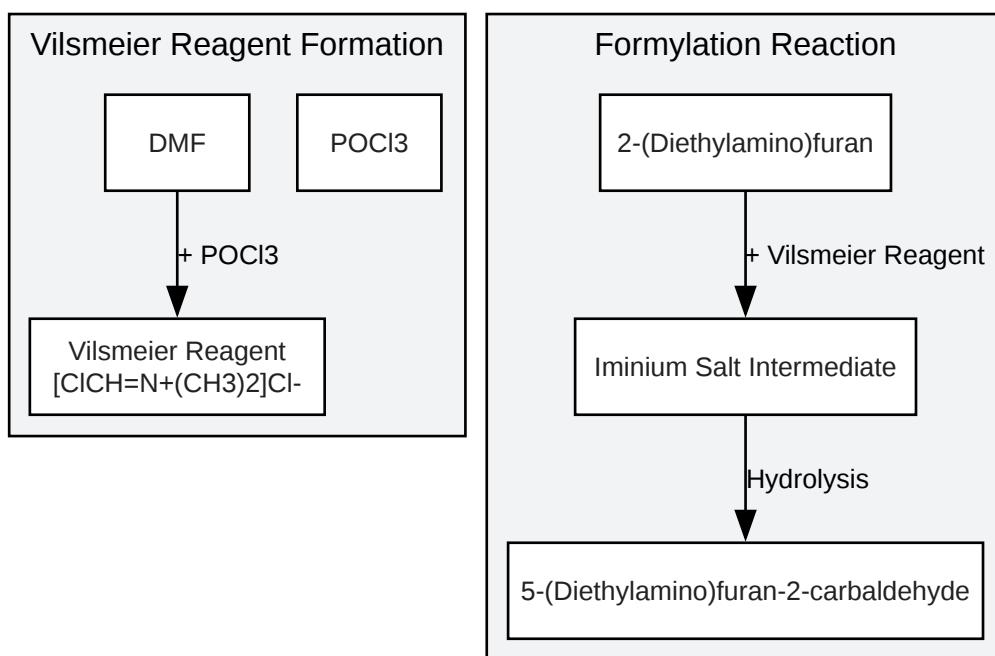
Property	Value
IUPAC Name	5-(diethylamino)furan-2-carbaldehyde
Synonyms	5-(diethylamino)-2-furaldehyde, 5-(diethylamino)furfural
CAS Number	22868-59-3 <a href="#">[1]</a>
Molecular Formula	C <sub>9</sub> H <sub>13</sub> NO <sub>2</sub> <a href="#">[1]</a>
Molecular Weight	167.21 g/mol <a href="#">[1]</a>
Appearance	Brownish-black to yellow solid <a href="#">[1]</a>

## Synthesis

While specific, detailed experimental protocols for the synthesis of **5-(diethylamino)furan-2-carbaldehyde** are not widely published in peer-reviewed literature, a plausible and common method for the formylation of electron-rich furans is the Vilsmeier-Haack reaction.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) This reaction utilizes a Vilsmeier reagent, typically generated from phosphoryl chloride (POCl<sub>3</sub>) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an aromatic or heteroaromatic ring.

## Proposed Synthetic Pathway: Vilsmeier-Haack Reaction

The synthesis would likely proceed via the formylation of 2-(diethylamino)furan. The electron-donating nature of the diethylamino group activates the furan ring, directing the electrophilic Vilsmeier reagent to the C5 position.

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Caption: Plausible synthesis of **5-(diethylamino)furan-2-carbaldehyde** via the Vilsmeier-Haack reaction.

## General Experimental Protocol (Illustrative)

The following is a general, illustrative protocol for a Vilsmeier-Haack formylation of a furan derivative, adapted from literature on similar reactions.[\[3\]](#)[\[7\]](#)

- **Reagent Preparation:** In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C.
- **Vilsmeier Reagent Formation:** Add phosphoryl chloride ( $\text{POCl}_3$ ) dropwise to the cooled DMF with stirring, maintaining the temperature below 10°C.
- **Addition of Furan:** Once the Vilsmeier reagent has formed (typically after 30-60 minutes), add a solution of 2-(diethylamino)furan in a suitable solvent (e.g., dichloromethane) dropwise to the reaction mixture.
- **Reaction:** Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

- Work-up: Quench the reaction by pouring it into a mixture of ice and a saturated aqueous solution of sodium bicarbonate.
- Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

## Physicochemical and Spectroscopic Data

Specific spectroscopic data for **5-(diethylamino)furan-2-carbaldehyde** is not readily available in the public domain. However, based on the known spectra of similar 5-substituted-2-furaldehydes, the following characteristics can be anticipated.[1][7][8]

### Anticipated Spectroscopic Data

Technique	Anticipated Features
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- Aldehyde proton (CHO) signal around <math>\delta</math> 9.0-9.5 ppm.</li><li>- Signals for the furan ring protons.</li><li>- Signals corresponding to the ethyl groups of the diethylamino substituent.</li></ul>
<sup>13</sup> C NMR	<ul style="list-style-type: none"><li>- Carbonyl carbon (C=O) signal around <math>\delta</math> 175-185 ppm.</li><li>- Signals for the furan ring carbons.</li><li>- Signals for the carbons of the diethylamino group.</li></ul>
IR Spectroscopy	<ul style="list-style-type: none"><li>- A strong C=O stretching vibration for the aldehyde group around 1660-1680 <math>\text{cm}^{-1}</math>.</li><li>- C-H stretching vibrations for the furan ring and alkyl groups.</li><li>- C-N stretching vibrations.</li></ul>
Mass Spectrometry	<ul style="list-style-type: none"><li>- A molecular ion peak corresponding to the molecular weight of the compound (167.21 g/mol).</li></ul>

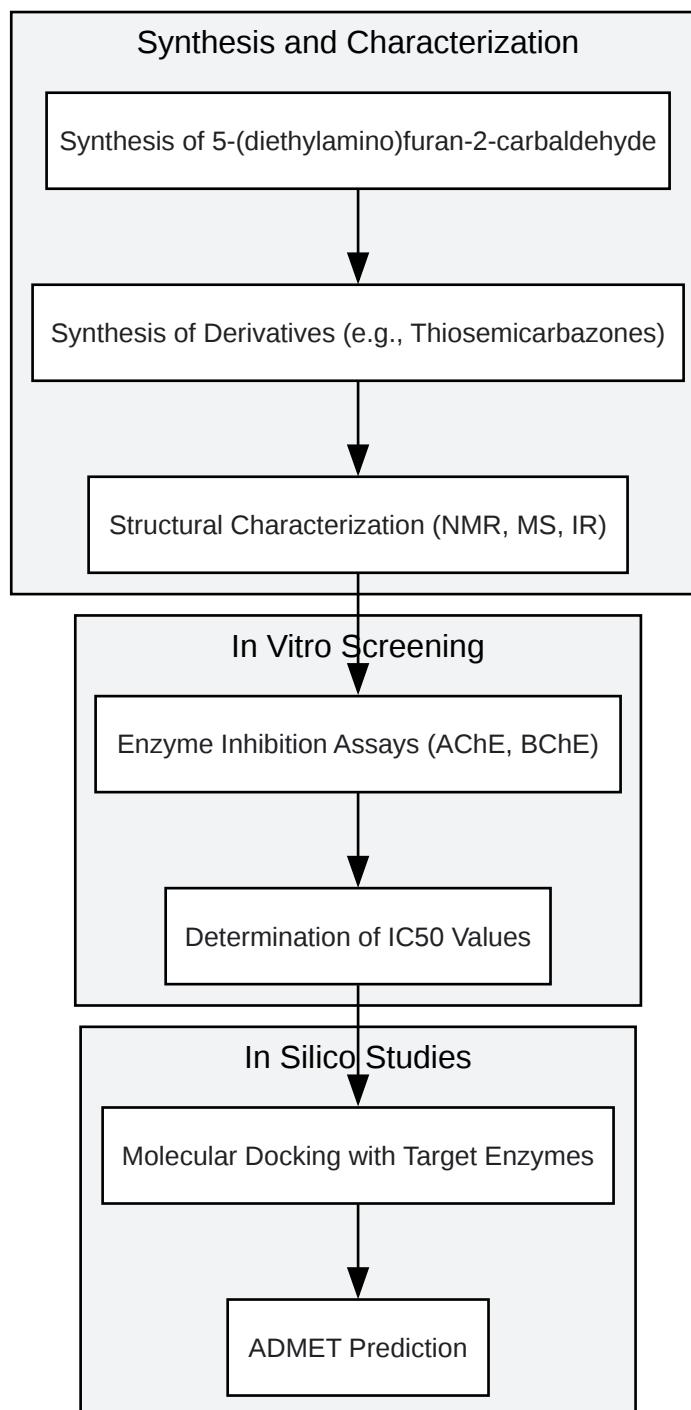
## Potential Applications in Drug Development

The furan scaffold is present in numerous biologically active compounds, and its derivatives have been explored for a wide range of therapeutic applications, including as anti-cancer, anti-inflammatory, and antimicrobial agents.<sup>[1]</sup> The presence of the diethylamino group in **5-(diethylamino)furan-2-carbaldehyde** may enhance its biological activity and pharmacokinetic properties.

## Potential as an Anti-Alzheimer's Agent

While there are no direct studies on **5-(diethylamino)furan-2-carbaldehyde** for Alzheimer's disease, research on structurally related compounds provides a rationale for its investigation. For instance, thiosemicarbazones derived from 4-(diethylamino)salicylaldehyde have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.

A proposed workflow for the investigation of **5-(diethylamino)furan-2-carbaldehyde** and its derivatives as potential anti-Alzheimer's agents is outlined below.



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Caption: A general workflow for the development of **5-(diethylamino)furan-2-carbaldehyde** derivatives as potential anti-Alzheimer's agents.

## Potential as an Anti-Cancer and Anti-Inflammatory Agent

Furan derivatives have been investigated for their anti-cancer and anti-inflammatory properties.

[1] The mechanism of action often involves the modulation of key signaling pathways. A general experimental protocol to screen for such activities is provided below.

## Experimental Protocol for In Vitro Anti-Cancer Screening (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

- Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.
- Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of **5-(diethylamino)furan-2-carbaldehyde** (or its derivatives) and incubate for 24-72 hours.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
- Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC<sub>50</sub> value.

## Conclusion

**5-(diethylamino)furan-2-carbaldehyde** is a promising, yet underexplored, chemical entity. Its structural features suggest potential for the development of novel therapeutic agents and

functional materials. This technical guide has summarized the currently available information and provided a framework for its further investigation. Future research should focus on developing and publishing detailed synthetic protocols, comprehensive spectroscopic characterization, and rigorous evaluation of its biological activities to fully elucidate its potential.

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